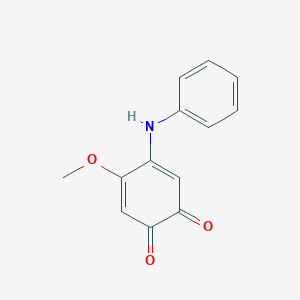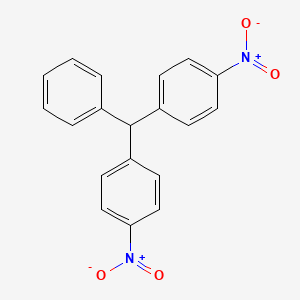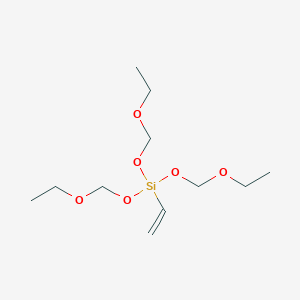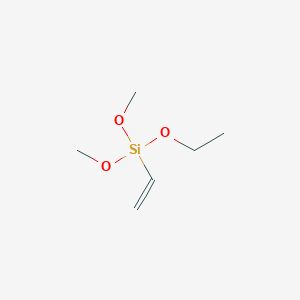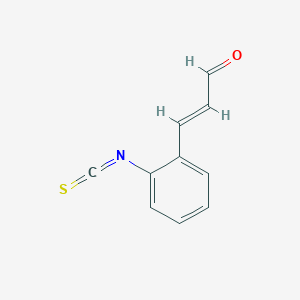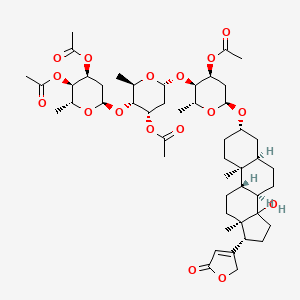
Tetraacetyldigitoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraacetyldigitoxin is a derivative of digitoxin, a cardiac glycoside used in the treatment of heart failure and certain types of arrhythmias. This compound is characterized by the presence of four acetyl groups attached to the digitoxin molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyldigitoxin typically involves the acetylation of digitoxin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation of the hydroxyl groups present in digitoxin.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tetraacetyldigitoxin can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield digitoxin.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products
Hydrolysis: Digitoxin
Oxidation: Various oxidized derivatives of this compound
Substitution: Derivatives with different functional groups replacing the acetyl groups
Scientific Research Applications
Tetraacetyldigitoxin has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of cardiac glycosides.
Biology: Employed in studies investigating the cellular and molecular mechanisms of cardiac glycosides.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new cardiac drugs.
Industry: Utilized in the production of cardiac glycoside derivatives with improved pharmacological properties.
Mechanism of Action
Tetraacetyldigitoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchange mechanism. The elevated calcium levels enhance the contractility of cardiac muscle cells, making this compound effective in treating heart failure and certain arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: The parent compound of tetraacetyldigitoxin, used in the treatment of heart failure and arrhythmias.
Acetyldigitoxin: A monoacetylated derivative of digitoxin with similar pharmacological properties.
Digoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of four acetyl groups, which can influence its solubility, stability, and interaction with biological targets. This makes it a valuable compound for studying the structure-activity relationships of cardiac glycosides and for developing new therapeutic agents with improved efficacy and safety profiles.
Properties
CAS No. |
13238-31-8 |
|---|---|
Molecular Formula |
C49H72O17 |
Molecular Weight |
933.1 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-3-[(2R,4S,5R,6R)-4-acetyloxy-5-[(2R,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C49H72O17/c1-24-44(63-30(7)53)37(60-27(4)50)21-42(58-24)65-46-26(3)59-43(22-39(46)62-29(6)52)66-45-25(2)57-41(20-38(45)61-28(5)51)64-33-12-15-47(8)32(19-33)10-11-36-35(47)13-16-48(9)34(14-17-49(36,48)55)31-18-40(54)56-23-31/h18,24-26,32-39,41-46,55H,10-17,19-23H2,1-9H3/t24-,25-,26-,32-,33+,34-,35+,36-,37+,38+,39+,41-,42-,43-,44-,45-,46-,47+,48-,49?/m1/s1 |
InChI Key |
XUTZHKBFRMSIQE-REFIZGJZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



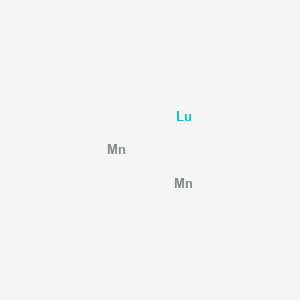
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)

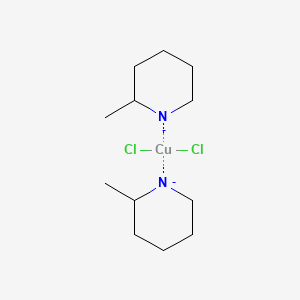
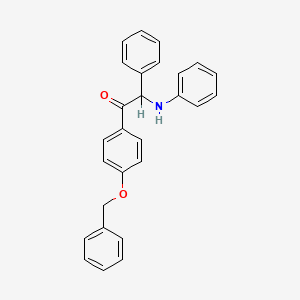
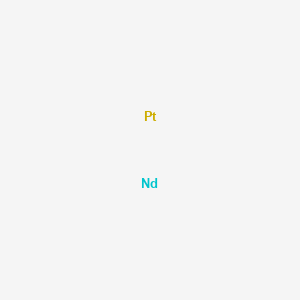
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
